Lactosyl-C18-sphingosine-d7
Description
General Overview of Glycosphingolipids and Lysoglycosphingolipids in Biological Systems
Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide (a sphingosine (B13886) linked to a fatty acid) backbone and a carbohydrate head group. crimsonpublishers.comavantiresearch.com These molecules are essential components of eukaryotic cell membranes, particularly within microdomains known as lipid rafts. crimsonpublishers.comcaymanchem.com The hydrophobic ceramide portion anchors the GSL within the outer leaflet of the plasma membrane, while the hydrophilic glycan chain extends into the extracellular space. crimsonpublishers.comscioninstruments.com This orientation allows GSLs to participate in a multitude of biological processes, including cell-cell recognition, adhesion, signal transduction, and modulation of membrane protein function. crimsonpublishers.comcaltech.edusigmaaldrich.com The structural diversity of the glycan moiety gives rise to a vast array of GSLs, which can be broadly classified into neutral GSLs and acidic GSLs (gangliosides), contributing to cellular identity and function. scioninstruments.com
Lysoglycosphingolipids are deacylated forms of GSLs, meaning they lack the fatty acid chain attached to the sphingosine base. nih.govchromatographyonline.com These "lyso-" derivatives are typically present in cells at much lower concentrations than their acylated counterparts. nih.gov Despite their low abundance, they are not merely breakdown products but are recognized as bioactive signaling molecules themselves. medchemexpress.com The generation of lysoglycosphingolipids occurs in excess during certain pathological conditions, particularly in a group of genetic disorders known as lysosomal storage diseases. caymanchem.comresearchgate.net In these diseases, defects in specific lysosomal enzymes lead to the accumulation of GSLs, and subsequently, their deacylation to lyso-GSLs by enzymes like acid ceramidase. caymanchem.comresearchgate.net This accumulation can disrupt cellular homeostasis and contribute to the pathophysiology of the disease. caymanchem.com
Significance of Lactosylsphingosine (B51368) as a Key Metabolic Intermediate in Sphingolipid Pathways
Lactosylsphingosine, also known as lyso-lactosylceramide, is the deacylated form of lactosylceramide (B164483). caymanchem.commedchemexpress.com Lactosylceramide itself is a pivotal compound in GSL metabolism, serving as the direct precursor for a majority of the more complex GSLs, including globosides and gangliosides. avantiresearch.comcaymanchem.comrsc.org It is synthesized in the Golgi apparatus from glucosylceramide. caymanchem.comrsc.org
Lactosylsphingosine is formed from the breakdown of lactosylceramide. researchgate.net While a minor component under normal physiological conditions, its role and concentration become highly significant in the context of certain metabolic diseases. researchgate.netnih.gov Specifically, in lysosomal storage disorders such as Krabbe disease and Gaucher disease, enzymatic deficiencies lead to the accumulation of GSL substrates. nih.gov This buildup can result in elevated levels of lactosylsphingosine, which is considered a cytotoxic metabolite and a useful biomarker for disease diagnosis and for monitoring therapeutic efficacy. medchemexpress.comnih.gov For instance, a deficiency in the enzyme galactosylceramidase in Krabbe disease leads to the accumulation of galactosylceramide and its cytotoxic derivative, galactosylsphingosine (psychosine), but lactosylsphingosine levels can also be affected. researchgate.netnih.gov Similarly, it is investigated as a potential biomarker in Niemann-Pick disease type C. researchgate.net
| Key Metabolic Lipids | Precursor(s) | Product(s) | Associated Disease (in excess) |
| Lactosylceramide | Glucosylceramide | Complex GSLs (Globosides, Gangliosides) | Lactosylceramidosis |
| Lactosylsphingosine | Lactosylceramide | - | Gaucher Disease, Krabbe Disease |
| Glucosylsphingosine (B128621) | Glucosylceramide | - | Gaucher Disease |
| Galactosylsphingosine | Galactosylceramide | - | Krabbe Disease |
Rationale for Deuterium (B1214612) Labeling in Contemporary Lipidomics Research
The accurate quantification of endogenous biomolecules in complex biological samples, such as plasma or tissue, is a significant challenge in lipidomics. caymanchem.comresearchgate.net Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the predominant analytical technique used for this purpose due to its high sensitivity and specificity. scioninstruments.commusechem.com To achieve the highest level of accuracy and precision, a method known as stable isotope dilution is employed, which relies on the use of stable isotope-labeled internal standards (SIL-IS). crimsonpublishers.commusechem.comresearchgate.net
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. nih.gov Incorporating deuterium atoms into a molecule, creating a "deuterated" or "heavy" analog of the target analyte, increases its mass without significantly altering its chemical and physical properties. caymanchem.commusechem.com The key advantages of using a deuterated internal standard are:
Correction for Sample Preparation Variability : The SIL-IS is added to a sample at the very beginning of the analytical workflow. crimsonpublishers.com Because it is chemically almost identical to the endogenous analyte, it experiences the same potential for loss during extraction, handling, and derivatization steps. researchgate.net By measuring the ratio of the natural analyte to the known amount of added heavy standard, these variations can be precisely corrected. crimsonpublishers.com
Compensation for Matrix Effects : Biological samples contain a multitude of other molecules that can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal. scioninstruments.comresearchgate.net The SIL-IS co-elutes with the analyte and is affected by these "matrix effects" in the same way, allowing for reliable quantification. scioninstruments.comresearchgate.net
Improved Accuracy and Precision : By accounting for both physical losses and matrix-induced variations, SIL-IS significantly reduce the variability of measurements, leading to more accurate, precise, and reproducible results. crimsonpublishers.comresearchgate.net
Deuterium labeling is a preferred method because it is cost-effective and the resulting mass shift is easily detectable by modern mass spectrometers. nih.govmusechem.com
Overview of Principal Research Contexts for Lactosyl-C18-sphingosine-d7
This compound is the deuterium-labeled version of Lactosyl-C18-sphingosine. medchemexpress.commedchemexpress.com Its primary and crucial application in scientific research is as an internal standard for the quantitative analysis of endogenous Lactosyl-C18-sphingosine by LC-MS/MS. nih.gov
Given that lactosylsphingosine is a clinically relevant biomarker for several lysosomal storage diseases, the ability to measure its concentration accurately in patient samples (such as blood or serum) is vital. researchgate.netnih.gov Research studies focusing on the pathophysiology of diseases like Gaucher disease or Krabbe disease, or those aiming to assess the effectiveness of new therapies, rely on this precise quantification. researchgate.netnih.gov For example, a HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography-tandem mass spectrometry) method might be developed to simultaneously measure multiple biomarkers like glucosylsphingosine and galactosylsphingosine, using their corresponding deuterated internal standards to ensure accuracy. nih.gov While not always the primary biomarker, lactosylsphingosine is often measured alongside other sphingolipids, and its deuterated standard, this compound, is essential for this purpose. medchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C30H57NO12 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1/i1D3,2D2,3D2 |
InChI Key |
MQKSCOKUMZMISB-WZJHVHHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
Origin of Product |
United States |
Synthesis and Derivatization of Lactosyl C18 Sphingosine and Its Deuterated Forms
Chemical Synthesis Approaches for Lactosylsphingosines
The chemical synthesis of lactosylsphingosines is a multi-step process that involves the careful construction of the sphingoid base, followed by the strategic attachment of the lactose (B1674315) moiety.
| Step | Reagents and Conditions | Yield |
| Coupling | 1-pentadecyne, Cp2Zr(H)Cl, ZnBr2, THF, r.t., 24 h | - |
| Protection | BzCl, DMAP, Et3N, CH2Cl2, 0 °C to r.t., 24 h | - |
| Deprotection | 2 N HCl/EtOH, 75 °C, 5 h | 60% over three steps |
| Azide Formation | TfN3, CuSO4, Et3N, MeOH, CH2Cl2, H2O, r.t., overnight | 86% |
Glycosylation Reactions for the Integration of the Lactosyl Moiety
The introduction of the lactose unit to the sphingosine (B13886) backbone is a critical glycosylation reaction. This step is often challenging due to the need for specific stereochemical control to achieve the desired β-glycosidic linkage. In the synthesis of lactosylsphingosine (B51368) from (S)-Garner's aldehyde, the glycosylation is achieved using a lactosyl donor activated with a promoter like boron trifluoride etherate (BF3 ⋅ OEt2). researchgate.net The reaction is carefully controlled at low temperatures to ensure high stereoselectivity. researchgate.net Subsequent deprotection steps are then required to remove protecting groups from the sugar and the sphingosine base, yielding the final lactosylsphingosine. researchgate.net
| Step | Reagents and Conditions | Yield |
| Glycosylation | BF3 ⋅ OEt2, CH2Cl2, −20 °C to 0 °C, 3 h | 90% |
| Deprotection | (i) NaOMe, MeOH, r.t., 14 h; (ii) 1,3-propanedithiol, Et3N, pyridine-water, 50 °C, 36 h | 91% over two steps |
Deuterium (B1214612) Incorporation Methods in Sphingolipid Synthesis for Isotopic Labeling
The synthesis of isotopically labeled sphingolipids, such as Lactosyl-C18-sphingosine-d7, is crucial for their use as internal standards in mass spectrometry-based lipidomics. avantiresearch.comcaymanchem.com The deuterium atoms are strategically incorporated into the sphingosine backbone.
One reported method for selective deuterium labeling involves a hydrogen-deuterium exchange reaction. nih.govnih.gov For instance, deuteration at the C-4 and C-5 positions of sphingosine can be accomplished through a hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate, catalyzed by ND4Cl in D2O/tetrahydrofuran. nih.govnih.gov To introduce deuterium at the C-3 position, a sodium borodeuteride reduction of an α,β-enone intermediate in perdeuteromethanol is employed. nih.govnih.gov
Another strategy for deuterium incorporation starts with a deuterated aldehyde. For example, 1-deuteriotetradecanal can be prepared from methyl myristate via reduction with lithium aluminum deuteride (B1239839) to form 2,2-dideuteromyristyl alcohol, followed by oxidation. nih.gov This deuterated aldehyde is then used in the construction of the sphingosine backbone, thereby introducing the deuterium label at a specific position. nih.gov
| Deuteration Position | Method | Reagents |
| C-4, C-5 | Hydrogen-deuterium exchange | ND4Cl, D2O/tetrahydrofuran |
| C-3 | Reduction | Sodium borodeuteride, perdeuteromethanol |
| C-5 | From deuterated starting material | 1-Deuteriotetradecanal |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. nih.govnih.gov This strategy is particularly advantageous for the synthesis of complex glycosphingolipids. nih.gov
Enzymatic Glycosylation of Sphingoid Bases in Research
Enzymatic glycosylation offers a powerful tool for the construction of oligosaccharide chains on sphingoid bases. researchgate.net A key advantage of this method is the ability to perform reactions in aqueous solutions, which is a greener alternative to many organic solvents. researchgate.net Chemoenzymatic strategies often involve the chemical synthesis of a core structure, such as lactosyl sphingosine, which then serves as an acceptor for further enzymatic glycosylation. researchgate.netnih.gov This approach allows for the systematic extension of the glycan chain. nih.gov
Application of Glycosyltransferases in Lactosylsphingosine Synthesis
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule, forming a specific glycosidic bond. nih.gov In the context of lactosylsphingosine synthesis and derivatization, glycosyltransferases are used in one-pot multienzyme (OPME) systems to extend the glycan chain of a chemically synthesized lactosyl sphingosine acceptor. nih.gov For example, to synthesize more complex gangliosides, lactosyl sphingosine can be used as a substrate for sialyltransferases, such as Pasteurella multocida α2–3-sialyltransferase 3 (PmST3), to add sialic acid residues. nih.gov The use of engineered glycosyltransferases can further expand the scope of these enzymatic reactions. nih.gov
| Enzyme | Function | Application |
| Glycosyltransferases | Catalyze the formation of specific glycosidic bonds | Extension of the glycan chain of lactosylsphingosine |
| Pasteurella multocida α2–3-sialyltransferase 3 (PmST3) | Transfers sialic acid | Synthesis of GM3 sphingosine from lactosyl sphingosine |
| Campylobacter jejuni CstII | α2–8-sialyltransferase activity | Synthesis of GD3 sphingosine from GM3 sphingosine |
Purification and Spectroscopic Characterization Methods for Synthetic this compound
Following the synthesis of this compound, a robust purification strategy is essential to remove unreacted starting materials, reaction byproducts, and any non-deuterated or partially deuterated species. The primary method for this purification is solid-phase extraction (SPE) utilizing a C18 stationary phase. The hydrophobic C18 chains interact with the C18 sphingosine backbone of the molecule, allowing for the separation from more polar impurities.
The purification protocol is a multi-step process:
Conditioning: The C18 cartridge is first conditioned with a high-purity organic solvent, such as methanol (B129727), to activate the stationary phase. This is followed by an equilibration step with an aqueous solvent, often water with a small percentage of a weak acid like trifluoroacetic acid (TFA), to prepare the column for sample loading.
Sample Loading: The crude synthetic mixture, dissolved in a minimal amount of a suitable solvent, is loaded onto the conditioned C18 cartridge.
Washing: The cartridge is then washed with a low-concentration organic solvent in water. This step is critical for the removal of polar impurities while the target compound remains bound to the C18 stationary phase.
Elution: Finally, the purified this compound is eluted from the cartridge using a higher concentration of organic solvent, such as acetonitrile (B52724) or methanol. The choice of elution solvent and its concentration is optimized to ensure the complete recovery of the desired compound.
Once purified, the identity and purity of this compound are confirmed using advanced spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Characterization
Mass Spectrometry (MS):
High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. The expected molecular formula is C30H50D7NO12, with a calculated molecular weight of approximately 630.82 g/mol . Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of glycosphingolipids.
Tandem mass spectrometry (MS/MS) is further utilized to verify the structure of the molecule by analyzing its fragmentation pattern. In positive ion mode, glycosphingolipids typically exhibit characteristic fragmentation patterns. A key fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the lactosyl group and the formation of a fragment ion corresponding to the deuterated C18-sphingosine backbone. Further fragmentation of the sphingosine backbone often involves the loss of water molecules. For a d7-labeled C18-sphingosine, a characteristic fragment ion resulting from double dehydration would be expected at a mass-to-charge ratio (m/z) that is 7 units higher than that of the non-deuterated analog (m/z 264 for d18:1 sphingosine).
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
| [M+H]+ | 631.43 | Protonated molecular ion |
| [M-H2O+H]+ | 613.42 | Loss of one water molecule |
| [M-2H2O+H]+ | 595.41 | Loss of two water molecules |
| [Sphingosine-d7-2H2O+H]+ | 271.3 | Fragment corresponding to the doubly dehydrated d7-sphingosine backbone |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable tools for the detailed structural elucidation of this compound. The spectra provide information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence of the lactose and sphingosine moieties and their connectivity.
In the ¹H NMR spectrum, characteristic signals for the anomeric protons of the glucose and galactose units are expected, as well as signals for the vinyl protons of the sphingosine double bond and the various methylene (B1212753) and methine groups. The absence of signals corresponding to the terminal methyl and adjacent methylene protons of the non-deuterated sphingosine chain and the presence of altered signal patterns in that region would confirm the position of the deuterium labeling.
The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for each carbon atom in the sugar rings and the sphingosine backbone. The deuterium substitution at the terminal end of the sphingosine chain would lead to characteristic changes in the chemical shifts of the adjacent carbon atoms due to isotopic effects.
The combination of these purification and spectroscopic methods ensures the high quality of synthetic this compound, making it a reliable standard for quantitative lipidomic studies.
Advanced Analytical Methodologies Employing Lactosyl C18 Sphingosine D7
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Sphingolipidomics
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of sphingolipids due to its high sensitivity, specificity, and ability to provide structural information. nih.gov This powerful technique allows for the separation, identification, and quantification of a wide array of sphingolipid species within a single analytical run. nih.gov The integration of internal standards like Lactosyl-C18-sphingosine-d7 is fundamental to the robustness and accuracy of these methods. caymanchem.com
Role of this compound as an Internal Standard in Targeted Lipidomics
In targeted lipidomics, the goal is to accurately measure the concentration of specific, known lipids. This compound plays a pivotal role as an internal standard in these analyses. medchemexpress.com An ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest but be distinguishable by the mass spectrometer. mdpi.com By being a deuterated version of Lactosyl-C18-sphingosine, the d7 variant co-elutes with the endogenous compound during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. nih.gov However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be separately detected.
The primary function of an internal standard is to correct for variations that can occur during sample preparation and analysis. mdpi.com These variations may include loss of analyte during extraction, inconsistencies in sample injection volume, and fluctuations in instrument response (ion suppression or enhancement). By adding a known amount of this compound to the sample at the very beginning of the workflow, the ratio of the endogenous analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for any experimental variability. caymanchem.com This approach significantly improves the precision and accuracy of the measurement of lactosylsphingosine (B51368) and other related sphingolipids. nih.gov
Optimized Sample Preparation and Extraction Protocols for Sphingolipid Analysis in Biological Matrices
The analysis of sphingolipids from biological matrices such as plasma, tissues, or cells begins with effective extraction. The choice of extraction method is critical for ensuring high recovery of the target analytes. lipidmaps.org Common methods for lipid extraction include the Folch and Bligh-Dyer techniques, which use a combination of chloroform (B151607) and methanol (B129727) to partition lipids from the aqueous components of the sample. researchgate.net For sphingolipid analysis, modifications to these protocols are often employed. For instance, a mild alkaline hydrolysis step can be included to break down abundant glycerophospholipids, thereby enriching the sample for sphingolipids and reducing matrix effects. researchgate.net
When using this compound, it is added to the sample prior to the extraction process. nih.gov This ensures that the internal standard experiences the same potential for loss as the endogenous analyte throughout all subsequent steps, including liquid-liquid extraction, solid-phase extraction (if used for sample cleanup), and solvent evaporation. The recovery of the internal standard can then be used to assess the efficiency of the entire sample preparation procedure. nih.gov
Table 1: Common Solvents and Reagents in Sphingolipid Extraction
| Solvent/Reagent | Purpose |
|---|---|
| Chloroform/Methanol | Primary solvents for lipid extraction from biological samples. |
| Water/Saline | Used to create a biphasic system to separate lipids from polar molecules. |
| Pyridine/Diethyl Ether | Components of specialized extraction buffers for specific sphingolipids. frontiersin.org |
| Potassium Hydroxide (KOH) | Used for mild alkaline hydrolysis to remove interfering glycerolipids. researchgate.net |
Chromatographic Separation Techniques (e.g., Ultra-High Performance Liquid Chromatography, Reverse-Phase)
Chromatographic separation is essential for resolving individual sphingolipid species from a complex mixture before they enter the mass spectrometer. This separation reduces ion suppression and allows for the differentiation of isomers. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) is frequently used in modern lipidomics. UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. lcms.cz
Reverse-Phase (RP) Chromatography is the most common separation mode for sphingolipids. researchgate.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a gradient of water, methanol, or acetonitrile). imtakt.com Sphingolipids are separated based on their hydrophobicity, which is primarily determined by the length and degree of saturation of their acyl chains. This compound, having the same C18 sphingoid base as its endogenous counterpart, will have a nearly identical retention time on a reverse-phase column, ensuring that it and the analyte are subjected to the same matrix effects at the point of elution. caymanchem.com
Table 2: Comparison of Chromatographic Techniques
| Technique | Principle | Advantages for Sphingolipidomics |
|---|---|---|
| Reverse-Phase (RP) LC | Separation based on hydrophobicity using a nonpolar stationary phase. | Excellent for resolving sphingolipids based on acyl chain length and saturation. Widely applicable and robust. nih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on polarity using a polar stationary phase. | Effective for separating sphingolipid classes based on the polarity of their headgroups. Can achieve co-elution of analytes and their respective internal standards. nih.gov |
| Ultra-High Performance Liquid Chromatography (UHPLC) | Uses columns with smaller particles for higher efficiency. | Faster run times, better resolution, and increased sensitivity compared to conventional HPLC. lcms.cz |
Mass Spectrometry Detection Modes and Parameters (e.g., Multiple Reaction Monitoring, Electrospray Ionization)
Following chromatographic separation, the analytes are ionized and detected by the mass spectrometer.
Electrospray Ionization (ESI) is the most common ionization technique for sphingolipids. ESI is a soft ionization method that typically produces protonated molecules [M+H]+ in the positive ion mode, which is ideal for analyzing sphingolipids like lactosylsphingosine. nih.gov This minimizes fragmentation in the ion source and preserves the molecular ion for subsequent analysis.
Tandem Mass Spectrometry (MS/MS) is used for specific and sensitive detection. In a tandem mass spectrometer, such as a triple quadrupole, the molecular ion of interest is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM) . nih.gov The transition from the precursor ion (the molecular ion) to a specific product ion is highly selective for the target molecule. For sphingolipids, a common fragmentation pattern involves the loss of the polar head group and dehydration of the sphingoid base. lipidmaps.org
For the analysis of Lactosyl-C18-sphingosine and its d7-labeled internal standard, specific MRM transitions would be established. For example:
Endogenous Lactosyl-C18-sphingosine: A specific precursor ion mass (Q1) would be selected, and a characteristic product ion mass (Q3) would be monitored.
This compound: A precursor ion mass that is 7 Daltons higher than the endogenous analyte would be selected in Q1, while the product ion monitored in Q3 might be the same or also shifted, depending on where the deuterium labels are located on the molecule.
This high specificity of MRM allows for accurate quantification even when the chromatographic peak is not perfectly resolved from other compounds. nih.gov
Quantitative Data Processing and Calculation Strategies (e.g., Calibration Curves, Isotopic Correction)
The final step in the analytical workflow is data processing to determine the concentration of the analyte.
A calibration curve is constructed by analyzing a series of standards with known concentrations of the non-labeled analyte (e.g., Lactosyl-C18-sphingosine) and a fixed concentration of the internal standard (this compound). nih.gov A plot is generated of the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte. This curve is typically linear over a specific concentration range. The concentration of the analyte in an unknown biological sample is then calculated by determining its peak area ratio to the internal standard and interpolating this value on the calibration curve. researchgate.net
Isotopic correction may also be necessary. This is a mathematical correction to account for the natural abundance of heavy isotopes (like ¹³C) in the endogenous analyte, which can contribute a small signal at the mass-to-charge ratio of the deuterated standard. This correction ensures that the signal from the internal standard is not overestimated, leading to more accurate quantification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Sphingolipids
While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules, including sphingolipids. mdpi.com High-resolution NMR, particularly proton (¹H) and carbon-13 (¹³C) NMR, can provide detailed information about the molecular structure, conformation, and interactions of sphingolipids. nih.govnih.gov
NMR can be used to:
Confirm the identity and structure of novel sphingolipids.
Determine the stereochemistry and conformation of the sphingoid base and attached moieties. nih.gov
Investigate intra- and intermolecular interactions, such as hydrogen bonding, which are crucial for the behavior of sphingolipids in membranes. nih.gov
While NMR is generally less sensitive than mass spectrometry and not typically used for trace quantification in complex biological mixtures, it is an invaluable tool for characterizing purified sphingolipids or synthetic standards like this compound to confirm their structure and isotopic purity before their use in quantitative MS-based assays. mdpi.com The combination of MS and NMR techniques provides a comprehensive approach to sphingolipid analysis, with MS offering sensitive quantification and NMR providing detailed structural insights. researchgate.net
Integration with Other Spectroscopic and Chromatographic Methods in Sphingolipid Research
The complexity of the sphingolipidome, with its vast array of structurally similar and metabolically interconnected species, necessitates a multi-faceted analytical approach for comprehensive characterization. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for sphingolipid analysis, its integration with other spectroscopic and chromatographic techniques provides a more complete understanding of sphingolipid biology. In these integrated workflows, this compound and its acylated analogue, Lactosyl-C18-ceramide-d7, serve as critical internal standards, ensuring data accuracy and enabling cross-platform validation.
The primary challenge in sphingolipidomics is the sheer number of molecular species, many of which are isomers (e.g., glucosylceramide vs. galactosylceramide) or isobars that are indistinguishable by mass alone. nih.gov Integrating chromatographic separations with mass spectrometry is therefore essential. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with MS/MS are the most powerful and widely used combinations. nih.govbiorxiv.org These methods use deuterated standards like this compound to account for variations in sample extraction, recovery, and instrument response, allowing for precise and accurate quantification of endogenous lactosylceramides and related glycosphingolipids. nih.govnih.gov
One key area of integration is the cross-validation of results between LC-MS/MS and direct infusion mass spectrometry, often termed "shotgun lipidomics." Shotgun lipidomics offers high throughput by analyzing total lipid extracts without prior chromatographic separation. nih.gov However, it is prone to ion suppression, where the signal of a low-abundance lipid can be quenched by a high-abundance co-existing lipid. LC-MS/MS mitigates this by separating lipids over time before they enter the mass spectrometer.
By analyzing the same sample with both methods and using this compound as a common internal standard, researchers can leverage the speed of shotgun analysis for screening while using the more robust quantitative data from LC-MS/MS for validation. A hypothetical cross-validation study could yield results demonstrating the concordance and specific limitations of each technique.
Hypothetical Cross-Validation of Sphingolipid Quantification
| Analyte | LC-MS/MS Quantification (pmol/mg protein) | Shotgun MS Quantification (pmol/mg protein) | % Difference |
|---|---|---|---|
| Lactosyl-C18-Ceramide | 15.2 ± 1.1 | 14.8 ± 1.5 | -2.6% |
| Lactosyl-C16-Ceramide | 28.5 ± 2.3 | 25.9 ± 3.1 | -9.1% |
| Lactosyl-C24:1-Ceramide | 8.1 ± 0.9 | 6.9 ± 1.4 | -14.8% |
| Glucosyl-C18-Ceramide | 45.3 ± 3.5 | 38.7 ± 4.2 | -14.6% |
This table illustrates a hypothetical comparison where both methods provide similar results for the most abundant species, but shotgun MS may underestimate lower abundance or more easily suppressed species. All quantifications are normalized against a deuterated lactosylceramide (B164483) internal standard.
Another valuable integration involves High-Performance Thin-Layer Chromatography (HPTLC). HPTLC provides a robust and cost-effective method for separating lipid classes based on the polarity of their headgroups. mdpi.com While traditionally a qualitative technique, HPTLC can be integrated with mass spectrometry. After separation on the HPTLC plate, specific lipid bands can be scraped and eluted for subsequent analysis by LC-MS/MS or analyzed directly from the plate using techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
In such a workflow, a deuterated standard like this compound can be applied to the sample lane on the HPTLC plate. Its migration relative to endogenous species confirms the identity of the lactosyl-sphingolipid band. Subsequent quantitative analysis of the eluted band by MS/MS, using the deuterated standard for normalization, provides a powerful link between the chromatographic separation on the plate and precise quantification. This approach is particularly useful for purifying specific glycosphingolipid classes from complex mixtures before detailed structural and quantitative analysis.
The development of methods to separate challenging isomers, such as galabiosylceramide (Ga2) and lactosylceramide (LacCer), further highlights the power of integrating advanced chromatography with mass spectrometry. A UPLC-MS/MS method has been validated to achieve baseline separation of these isomers, which is critical in the study of conditions like Fabry disease where Ga2 is a key biomarker. nih.gov The use of appropriate internal standards in such methods is paramount for achieving the sensitivity needed for clinical diagnostics, especially in distinguishing low-level pathological analytes from their more abundant, structurally similar isomers. nih.gov
Ultimately, the integration of these diverse analytical platforms, all anchored by the use of stable isotope-labeled internal standards like this compound, allows for a comprehensive and highly confident analysis of the sphingolipidome. This synergistic approach enables researchers to exploit the high-throughput capabilities of one method while relying on the quantitative accuracy and specificity of another, leading to more robust and reliable findings in sphingolipid research.
Lactosylsphingosine S Role in Sphingolipid Metabolism and Molecular Biochemistry
Position of Lactosylsphingosine (B51368) within Glycosphingolipid Biosynthetic Pathways
Lactosylsphingosine, a glycosphingolipid, holds a significant position as a key intermediate in the intricate pathways of glycosphingolipid metabolism. avantiresearch.com It is composed of a sphingosine (B13886) base linked to a lactosyl group, which is a disaccharide made of glucose and galactose. avantiresearch.com This structure places it at a crucial juncture, serving as a precursor for the synthesis of more complex glycosphingolipids. avantiresearch.comnih.gov
Lactosylsphingosine is a foundational molecule for the biosynthesis of a diverse array of complex glycosphingolipids, most notably the gangliosides. avantiresearch.comfrontiersin.org Gangliosides are sialylated glycosphingolipids that are abundant in the nervous system and play vital roles in cell recognition, signaling, and adhesion. nih.govwikipedia.org The synthesis of these complex structures occurs in a stepwise manner through the sequential addition of sugar residues to a ceramide backbone, a process catalyzed by a series of specific glycosyltransferases. nih.gov
Lactosylceramide (B164483), which is closely related to lactosylsphingosine, is a critical precursor for most gangliosides. nih.gov It serves as the substrate for the enzyme ST3Gal-V, which adds a sialic acid residue to form GM3, the simplest ganglioside. nih.gov From GM3, a cascade of enzymatic reactions leads to the formation of more complex gangliosides like GD1a and GT1b, which are major components of mammalian brains. nih.gov Therefore, by extension, lactosylsphingosine, as a lyso-form of lactosylceramide, is an integral part of this biosynthetic pathway.
Lactosylsphingosine and lactosylceramide are intricately linked within cellular metabolism. Lactosylceramide is synthesized from glucosylceramide by the action of β-1,4-galactosyltransferases in the Golgi apparatus. wikipedia.orgresearchgate.net Lactosylsphingosine is the deacylated form of lactosylceramide, meaning it lacks the fatty acid chain. caymanchem.com
The metabolism of lactosylceramide is a pivotal point in the synthesis of nearly all major glycosphingolipids. nih.govresearchgate.net Various physiological stimuli, such as growth factors and pro-inflammatory cytokines, can activate lactosylceramide synthase, leading to the generation of lactosylceramide. nih.gov This, in turn, can influence a variety of cellular processes, including proliferation, adhesion, and migration. nih.gov The interplay between lactosylceramide and lactosylsphingosine levels is crucial for maintaining cellular homeostasis, and dysregulation of their metabolism has been implicated in several diseases.
Enzymatic Interactions and Regulatory Mechanisms in Sphingolipid Dynamics
The dynamic balance of sphingolipid metabolism is tightly regulated by a complex network of enzymes that control the synthesis and degradation of molecules like lactosylsphingosine.
The biosynthesis (anabolism) of lactosylsphingosine is intrinsically linked to the synthesis of lactosylceramide. The key enzymes in this process are glycosyltransferases, which sequentially add sugar moieties to a ceramide base. mdpi.com Specifically, β-1,4-galactosyltransferases (B4GALT) are responsible for the synthesis of lactosylceramide from glucosylceramide. frontiersin.orgresearchgate.net
Deuterated forms of sphingolipids, such as Lactosyl-C18-sphingosine-d7, serve as invaluable tools for studying the activity of specific enzymes involved in their metabolism. medchemexpress.comavantiresearch.comavantiresearch.com The incorporation of stable isotopes like deuterium (B1214612) allows researchers to trace the metabolic fate of these molecules within cellular systems without the hazards associated with radioactive isotopes. nih.gov
By introducing this compound into a cellular model, scientists can monitor its conversion to other sphingolipids, thereby elucidating the activity of the enzymes responsible for these transformations. This approach provides a powerful method for dissecting the complex pathways of sphingolipid metabolism and identifying potential targets for therapeutic intervention.
Metabolic Flux Analysis using Deuterated this compound in Cellular Models
Metabolic flux analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions in a biological system. nih.govmdpi.com The use of stable isotope-labeled tracers, such as this compound, is central to this methodology.
By introducing a deuterated substrate into a cellular model and analyzing the isotopic labeling patterns of downstream metabolites, researchers can map the flow of atoms through metabolic pathways. nih.gov This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations.
Cellular and Subcellular Research Applications of Lactosyl C18 Sphingosine
Studies on Cell Membrane Structure and Lipid Bilayer Stability
The study of cell membrane architecture and the forces that govern its stability is fundamental to cell biology. Sphingolipids, as a class, are crucial structural components of eukaryotic cell membranes, contributing to the physical properties of the lipid bilayer, such as fluidity and thickness. They are known to associate with cholesterol and form specialized microdomains, often referred to as lipid rafts, which serve as organizing centers for signaling proteins.
Investigations into Cellular Signaling Pathways Mediated by Lysoglycosphingolipids
Lysoglycosphingolipids, including lactosylsphingosine (B51368), are not merely structural molecules; they are potent signaling molecules involved in a multitude of cellular processes. Lactosyl-C18-sphingosine-d7 serves as a critical analytical standard for quantifying the endogenous levels of lactosylsphingosine during these signaling events. The ability to accurately measure minute changes in the concentration of this signaling lipid allows researchers to correlate its presence with specific cellular responses and pathway activations.
Cell adhesion and differentiation are complex processes tightly regulated by intricate signaling networks. Glycosphingolipids on the cell surface play a significant role in mediating cell-to-cell and cell-to-matrix interactions, which are foundational to these events. Lactosylsphingosine has been implicated in these pathways. Research utilizing quantitative mass spectrometry, with this compound as a standard, can elucidate how the cellular concentration of lactosylsphingosine changes during differentiation. For example, tracking its levels in stem cells as they differentiate into specific lineages can help uncover its role in guiding cell fate decisions.
| Research Focus | Application of this compound | Biological Question Addressed |
| Stem Cell Differentiation | Internal standard for LC-MS/MS quantification. | How do endogenous lactosylsphingosine levels change during neuronal differentiation? |
| Cell-Matrix Interaction | Tracer to monitor metabolic flux. | What is the turnover rate of lactosylsphingosine during epithelial cell adhesion? |
The balance between cell survival and programmed cell death (apoptosis) is critical for tissue homeostasis, and its dysregulation is a hallmark of many diseases. Sphingolipids are key regulators of this balance. While some sphingolipids like ceramide are generally pro-apoptotic, others can promote survival. Lysoglycosphingolipids such as lactosylsphingosine have been shown to influence these pathways. For instance, studies have demonstrated that lysolactosylceramide can reduce the viability of human neutrophils in a concentration-dependent manner, indicating a role in modulating immune cell lifespan. medchemexpress.com
In these studies, this compound is essential for accurately quantifying the endogenous lipid in cell culture models. Researchers can treat cells with various stimuli (e.g., cytokines, chemotherapeutic agents) and use this internal standard to measure the resulting changes in intracellular lactosylsphingosine levels. This allows for a direct correlation between the concentration of the lipid and the induction of apoptotic markers or the activation of specific immune signaling cascades.
Analysis of Sphingolipid Homeostasis and Dysregulation in Defined Cellular Systems
Sphingolipid metabolism is a complex and highly regulated network of interconnected pathways. Maintaining the appropriate balance, or homeostasis, of different sphingolipid species is vital for normal cellular function. Dysregulation of this network is implicated in numerous pathologies. This compound is a key tool for studying this homeostasis. As a stable isotope-labeled internal standard, it enables precise and accurate quantification of endogenous lactosylsphingosine levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows researchers to establish baseline levels in healthy cellular systems and to identify deviations that occur under pathological conditions or in response to genetic modifications of metabolic enzymes. Such quantitative lipidomics approaches are crucial for understanding the regulatory mechanisms of the sphingolipid pathway and identifying potential targets for therapeutic intervention. nih.gov
Applications in Controlled In Vitro Biochemical Assays and Enzyme Kinetics
Beyond its use in cellular studies, this compound is valuable for in vitro biochemical assays designed to characterize the enzymes involved in sphingolipid metabolism. For instance, in assays measuring the activity of enzymes that produce or degrade lactosylsphingosine (e.g., certain ceramidases or glycosyltransferases), the deuterated compound can be used as a standard for the quantification of the reaction product. This allows for detailed kinetic studies, including the determination of key parameters like Michaelis constant (Km) and maximum velocity (Vmax), providing fundamental insights into enzyme function and regulation.
| Assay Type | Role of this compound | Parameters Measured |
| Enzyme Activity Assay | Standard for product quantification via LC-MS. | Enzyme efficiency, substrate specificity. |
| Enzyme Kinetics Study | Internal standard for time-course analysis. | Km, Vmax, turnover number. |
Research into Organelle-Specific Sphingolipid Dynamics (e.g., Mitochondrial Function)
Recent research has highlighted the critical role of sphingolipids in the function of specific organelles, particularly mitochondria. frontiersin.orgnih.govnih.gov These lipids are involved in regulating mitochondrial dynamics (fusion and fission), bioenergetics, and the initiation of apoptosis through the mitochondrial pathway. frontiersin.orgresearchgate.net Understanding the specific roles of sphingolipids within these compartments requires methods to track their metabolism and concentration locally.
While studies specifically using this compound for mitochondrial dynamics are not widely documented, a related approach has been demonstrated with d7-sphingosine. elifesciences.org In these experiments, a caged, deuterated sphingosine (B13886) was specifically released within mitochondria, and its subsequent metabolic conversion into other d7-labeled sphingolipids (like d7-ceramides) was tracked over time using mass spectrometry. elifesciences.org This powerful technique demonstrates a clear precedent for using stable isotope-labeled precursors to probe organelle-specific lipid metabolism. Similarly, this compound could be employed as an internal standard to quantify the endogenous lactosylsphingosine pool within isolated mitochondria, helping to elucidate its specific role in mitochondrial function and signaling.
Future Research Directions and Emerging Methodologies
Development of Advanced Analytical Techniques for Comprehensive Sphingolipidomics and High-Throughput Analysis
The complexity of the sphingolipidome, with its thousands of distinct molecular species, presents a significant analytical challenge. nih.gov To fully understand the roles of specific compounds like lactosylsphingosine (B51368), comprehensive "sphingolipidomic" analyses are necessary. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering the required sensitivity, structural specificity, and quantitative precision for high-throughput analysis of small samples. nih.govnih.gov
Future developments will likely focus on enhancing the resolution and speed of these techniques. High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic methods can help distinguish between isobaric and isomeric species, a common challenge in lipidomics. nih.gov The development of novel ionization techniques and data analysis software will further streamline the process, allowing for more rapid and comprehensive profiling of the sphingolipidome in various biological contexts. The goal is to create robust, multiplexed methods capable of quantifying a wide range of sphingolipids, from simple sphingoid bases to complex gangliosides, in a single assay. oup.comnih.gov
Table 1: Comparison of Analytical Techniques in Sphingolipidomics
| Technique | Advantages | Limitations | Application in Studying Lactosyl-C18-sphingosine-d7 |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) | High sensitivity, specificity, and quantitation capabilities. nih.gov Allows for separation of isomers. nih.gov High-throughput potential. nih.gov | Requires specialized equipment and expertise. Potential for matrix effects. nih.gov | Accurate quantification and tracing of the labeled compound and its metabolites in complex biological samples. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, aiding in the identification of unknown metabolites. | Higher cost and potentially lower throughput compared to triple quadrupole MS/MS. | Identifying novel metabolites derived from this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive, provides detailed structural information. | Lower sensitivity compared to MS-based methods. | Confirming the structure and deuterium (B1214612) labeling position of the synthetic standard. |
Expanding the Scope and Specificity of Deuterated Sphingolipid Probes in Metabolic Tracing
Stable isotope-labeled molecules, such as this compound, are invaluable tools for metabolic research. medchemexpress.com The use of deuterium (d7) allows researchers to trace the metabolic fate of the parent compound within a cell or organism without the complications of radioactivity. medchemexpress.comfrontiersin.org By tracking the incorporation of the heavy isotope into downstream metabolites, scientists can map metabolic pathways, determine fluxes, and understand how these pathways are altered in disease states. frontiersin.orgnih.gov
Future research will focus on expanding the library of available deuterated sphingolipid probes. This includes synthesizing probes with labels on different parts of the molecule (e.g., the sphingoid base vs. the fatty acid chain) to dissect different metabolic routes, such as the de novo synthesis versus salvage pathways. nih.gov Furthermore, combining stable isotope tracing with advanced imaging techniques, like mass spectrometry imaging, could provide spatial information on where sphingolipid metabolism occurs within tissues and even single cells. Fluorescently tagged sphingolipid probes also offer a complementary approach for visualizing the subcellular localization and trafficking of these lipids in living cells. nih.govthermofisher.com
Table 2: Applications of Isotope Labeling in Sphingolipid Research
| Isotope | Labeled Precursor | Research Application |
|---|---|---|
| Deuterium (²H or D) | L-Serine-d3, Palmitate-d3, Sphingosine-d9 | Tracing de novo synthesis and salvage pathways. frontiersin.orgnih.gov Used as internal standards for quantification. oup.com |
| Carbon-13 (¹³C) | ¹³C-Palmitate | Deconvoluting the contribution of de novo synthesis versus the salvage pathway to the ceramide pool. nih.gov |
| Nitrogen-15 (¹⁵N) | ¹⁵N-Serine | Tracking the incorporation of the serine backbone into sphingolipids. |
Elucidation of Novel Enzymes and Uncharted Pathways in Sphingolipid Metabolism
The known sphingolipid metabolic network is already complex, involving numerous enzymes such as serine palmitoyltransferase (the rate-limiting enzyme of de novo synthesis), ceramide synthases, and sphingomyelinases. frontiersin.orgnih.govportlandpress.com However, it is likely that many components of this network remain undiscovered. acs.org The identification of novel enzymes and the characterization of uncharted metabolic pathways are crucial frontiers in sphingolipid research. nih.gov
Recent technological advances, including CRISPR/Cas9 gene-editing and advanced proteomics, have accelerated the discovery of new players in lipid metabolism. nih.gov These approaches can help identify genes and proteins responsible for modifying complex sphingolipids. Research may uncover novel glycosyltransferases, hydrolases, or transporters that specifically act on lactosylated sphingolipids, revealing new functions and regulatory mechanisms. Understanding these new pathways is essential, as disruptions in sphingolipid metabolism are linked to a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. mdpi.comnih.govnih.gov
Table 3: Key Enzyme Families in Sphingolipid Metabolism
| Enzyme Family | Function | Relevance to Lactosylsphingosine |
|---|---|---|
| Serine Palmitoyltransferase (SPT) | Catalyzes the first and rate-limiting step of de novo sphingolipid synthesis. frontiersin.orgresearchgate.net | Initiates the synthesis of the sphingoid base backbone. |
| Ceramide Synthases (CerS) | N-acylate the sphingoid base to form ceramide and dihydroceramide. frontiersin.org | Creates the ceramide precursor that can be glycosylated. |
| Glucosylceramide Synthase (GCS) | Adds a glucose molecule to ceramide, the first step in creating most glycosphingolipids. nih.gov | Produces the precursor for lactosylceramide (B164483) synthesis. |
| Lactosylceramide Synthase (LCS) | Adds a galactose molecule to glucosylceramide to form lactosylceramide. | Directly synthesizes the parent compound, lactosylceramide. |
| Sphingomyelinases (SMases) | Hydrolyze sphingomyelin (B164518) to generate ceramide. portlandpress.com | Part of the catabolic and salvage pathways that generate ceramide for potential glycosylation. |
| Ceramidases (CDases) | Hydrolyze ceramide to produce sphingosine (B13886) and a fatty acid. frontiersin.org | Generates sphingosine, which can be recycled via the salvage pathway. |
Systems Biology Approaches and Computational Modeling in Sphingolipid Research
The sheer volume and complexity of data generated by modern 'omic' technologies (lipidomics, transcriptomics, proteomics, metabolomics) necessitate the use of systems biology and computational modeling. nih.govnih.gov These approaches aim to integrate multi-omics datasets to build comprehensive models of the sphingolipid metabolic network. nih.govresearchgate.net Such models can provide a holistic view of how different pathways are interconnected and regulated. nih.govnih.gov
Computational models can simulate metabolic flux, predict how the network will respond to perturbations (e.g., enzyme inhibition or genetic mutations), and identify key regulatory nodes. nih.govemergentmind.com For instance, by integrating transcriptomic data (gene expression levels of metabolic enzymes) with lipidomic data (concentrations of sphingolipids like lactosylsphingosine), researchers can build more accurate and predictive models. nih.govnih.gov These in silico approaches can guide experimental design, help identify potential drug targets, and provide deeper insights into the systemic role of sphingolipid metabolism in health and disease. nih.govnih.govresearchgate.net
Table 4: Computational and Systems Biology Approaches
| Approach | Description | Application in Sphingolipid Research |
|---|---|---|
| Flux Balance Analysis (FBA) | A mathematical method for simulating metabolism in a genome-scale network. | Predicting metabolic fluxes through sphingolipid pathways under different conditions. |
| Kinetic Modeling | Uses ordinary differential equations (ODEs) to model the dynamic behavior of metabolites based on enzyme kinetics. nih.gov | Simulating time-course changes in sphingolipid concentrations in response to stimuli. nih.gov |
| Multi-Omics Data Integration | Combining datasets from lipidomics, transcriptomics, proteomics, and metabolomics to build a more complete picture of the biological system. plos.org | Identifying correlations between gene expression, protein levels, and sphingolipid concentrations to understand regulatory networks. nih.govnih.gov |
| Pathway Visualization Tools | Software that maps 'omic' data onto known metabolic pathways. | Visualizing changes in the sphingolipid network to predict alterations in specific lipid species. nih.gov |
Q & A
Q. Example Workflow :
- Step 1 : Confirm synthetic route (e.g., N-pentadecanoyl-D-erythro-sphingosine-d7 backbone) .
- Step 2 : Cross-validate with FT-ICR-MS for ultra-high mass accuracy (<1 ppm error).
How can researchers optimize synthesis protocols to improve yield and isotopic purity?
Advanced Question | Synthesis Optimization
Key parameters to adjust:
- Deuterium source : Use deuterated solvents (e.g., D2O, CD3OD) during sphingosine backbone synthesis to minimize proton exchange .
- Coupling efficiency : Employ HATU/DIPEA for lactosyl conjugation, monitoring reaction progress via TLC (Rf = 0.3 in CHCl3:MeOH:H2O 65:25:4) .
- Purification : Optimize HPLC gradients to separate deuterated vs. non-deuterated species, ensuring ≥99% isotopic purity .
Q. Critical Documentation :
- Reaction time/temperature logs.
- Intermediate characterization data (e.g., NMR, MS).
What statistical models are appropriate for analyzing dose-dependent cellular uptake of this compound?
Advanced Question | Data Analysis
For dose-response studies:
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50 and Hill slope .
- Error analysis : Use bootstrapping to estimate confidence intervals for EC50, especially with small sample sizes (n < 6).
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points while maintaining biological relevance .
Q. Example Table :
| Dose (μM) | Uptake (% Control) | SEM |
|---|---|---|
| 1 | 15.2 | ±1.3 |
| 10 | 62.8 | ±4.7 |
| 100 | 98.5 | ±2.1 |
How should researchers integrate contradictory findings from in vitro vs. in vivo models using this compound?
Advanced Question | Data Interpretation
Contradictions often stem from pharmacokinetic differences (e.g., protein binding in vivo). Mitigation strategies:
Comparative metabolomics : Profile degradation products in both models using untargeted LC-MS .
Compartmental modeling : Simulate in vivo distribution to identify barriers (e.g., blood-brain penetration) .
Dose normalization : Adjust in vitro doses to match in vivo plasma concentrations, accounting for bioavailability .
Key Citation : Daza-Orozco (2018) emphasizes systematic reconciliation of model disparities through multi-omics integration .
What criteria should guide the selection of detection methods for this compound in complex biological samples?
Basic Question | Method Selection
Prioritize:
Q. Validation Steps :
How can researchers validate the biological activity of this compound in sphingolipid signaling pathways?
Advanced Question | Functional Validation
Pathway inhibition : Co-treat with myriocin (serine palmitoyltransferase inhibitor) to confirm dependency on de novo sphingolipid synthesis.
Lipidomics : Quantify downstream metabolites (e.g., ceramide, sphingosine-1-phosphate) via targeted LC-MS .
Genetic knockdown : Use siRNA against lactosylceramide synthase to assess pathway specificity .
Q. Critical Controls :
- Isotopic control (non-deuterated analog).
- Vehicle-only treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
